5-Bromo-2-iodo-4,6-dimethylnicotinic acid
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Overview
Description
5-Bromo-2-iodo-4,6-dimethylnicotinic acid is a chemical compound that has garnered attention in scientific research due to its unique chemical structure and potential biological activities . This compound is part of the nicotinic acid family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It is used to prepare pyrazine-based pyridines as effective inhibitors of the vascular endothelial growth factor receptor 2 (vegfr2) . VEGFR2 plays a crucial role in angiogenesis, the formation of new blood vessels, which is a critical process in the growth and spread of cancer cells .
Mode of Action
Given its use in the synthesis of vegfr2 inhibitors, it can be inferred that it may interact with this receptor, potentially blocking its activation and thus inhibiting angiogenesis .
Biochemical Pathways
Considering its role in the synthesis of vegfr2 inhibitors, it can be inferred that it may impact the vegf signaling pathway, which is involved in angiogenesis .
Result of Action
As a precursor in the synthesis of vegfr2 inhibitors, it can be inferred that its action may result in the inhibition of angiogenesis, potentially limiting the growth and spread of cancer cells .
Preparation Methods
The synthesis of 5-Bromo-2-iodo-4,6-dimethylnicotinic acid involves several steps. One common method includes the bromination and iodination of 4,6-dimethylnicotinic acid. The reaction typically involves the use of bromine and iodine reagents under controlled conditions to ensure the selective introduction of bromine and iodine atoms at the desired positions on the nicotinic acid ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-Bromo-2-iodo-4,6-dimethylnicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Bromo-2-iodo-4,6-dimethylnicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Comparison with Similar Compounds
5-Bromo-2-iodo-4,6-dimethylnicotinic acid can be compared with other similar compounds such as:
5-Bromo-2-iodobenzoic acid: Similar in structure but lacks the dimethyl groups on the nicotinic acid ring.
4,6-Dimethylnicotinic acid: Lacks the bromine and iodine atoms, making it less reactive in certain chemical reactions.
2-Iodo-4,6-dimethylnicotinic acid:
The uniqueness of this compound lies in its specific combination of bromine, iodine, and dimethyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-2-iodo-4,6-dimethylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrINO2/c1-3-5(8(12)13)7(10)11-4(2)6(3)9/h1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNJLNILPOMNHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Br)C)I)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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